
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A facile synthesis method for substituted 3-amino-1H-quinazoline-2,4-diones has been described, highlighting the synthetic versatility of quinazolinediones starting from fluorobenzoic acid. This method emphasizes the importance of such compounds in medicinal chemistry and their potential as intermediates for further chemical transformations (Tuan P Tran et al., 2005).
Biological Activities
- Research into novel bioactive 1,2,4-oxadiazole analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including their synthesis and antitumor activity, sheds light on the therapeutic potential of oxadiazole-containing compounds. This underscores the relevance of such structures in developing new anticancer agents (Catalin V. Maftei et al., 2013).
- The synthesis and cytotoxic activity of fluorine-containing derivatives against cancer cell lines highlight the significant antiproliferative activity of fluorine-substituted compounds, suggesting their utility in cancer research (T. Khlebnikova et al., 2020).
- Investigations into fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis strains reveal insights into the antibacterial potential of such compounds, particularly against drug-resistant bacterial strains (M. Malik et al., 2011).
Chemical Interactions and Mechanisms
- A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition provides a theoretical basis for understanding the photochemical reactions of quinone derivatives, which is crucial for designing light-responsive materials (Yang He et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "4-methoxybenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "ethyl cyanoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform" ], "Reaction": [ "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-fluorobenzoic acid with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester by reacting the above product with ethyl acetoacetate and sodium ethoxide in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide in acetic anhydride and phosphorus oxychloride, followed by treatment with sodium bicarbonate and purification with chloroform" ] } | |
Numéro CAS |
1207014-33-2 |
Formule moléculaire |
C24H17FN4O4 |
Poids moléculaire |
444.422 |
Nom IUPAC |
7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
Clé InChI |
XDUCIDZYXNRDFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
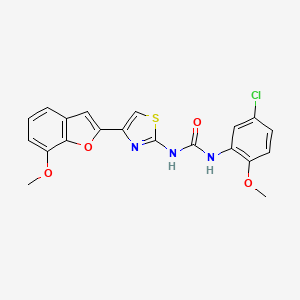
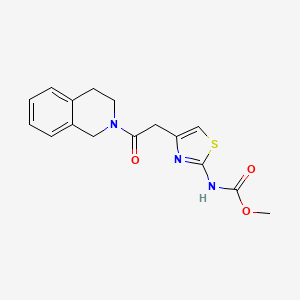
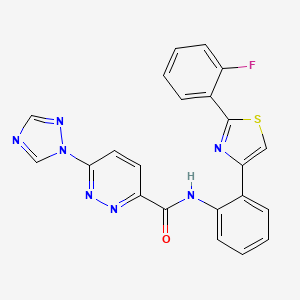

![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)
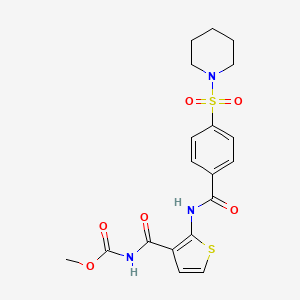

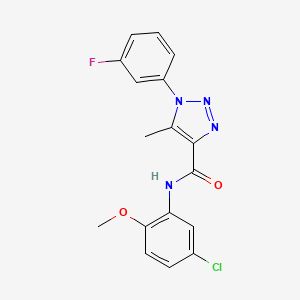
![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)